molecular formula C15H18N2O2S B5589049 2-(2-tert-butylphenoxy)-N-1,3-thiazol-2-ylacetamide

2-(2-tert-butylphenoxy)-N-1,3-thiazol-2-ylacetamide

Cat. No. B5589049
M. Wt: 290.4 g/mol
InChI Key: LTZDEAIHMMLXPW-UHFFFAOYSA-N
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Description

Research on compounds related to "2-(2-tert-butylphenoxy)-N-1,3-thiazol-2-ylacetamide" often explores their synthesis, structure, and potential applications due to their unique properties. These compounds belong to a class of chemicals that have shown a variety of biological activities, including antimicrobial and antitumor properties. Their synthesis and structural analysis are crucial for understanding their chemical behavior and potential in various applications.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions that incorporate specific functional groups into the molecular structure. For instance, the synthesis of N-[5-(4-tert-amino-2-butynyl)thio-1,3,4-thiadiazol-2yl]-2-phenoxyacetamides demonstrated the incorporation of the phenoxyacetamide group, similar to the compound of interest (Muhi-eldeen et al., 1988). These methods often require precise conditions to ensure the successful addition of each component.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems at the molecular level. This is particularly relevant for compounds used as drugs or pesticides .

Safety and Hazards

Information on the safety and hazards associated with a compound can often be found in its Material Safety Data Sheet (MSDS). This includes information on the compound’s toxicity, flammability, and potential environmental impact .

properties

IUPAC Name

2-(2-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-15(2,3)11-6-4-5-7-12(11)19-10-13(18)17-14-16-8-9-20-14/h4-9H,10H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZDEAIHMMLXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-tert-butylphenoxy)-N-(1,3-thiazol-2-yl)acetamide

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